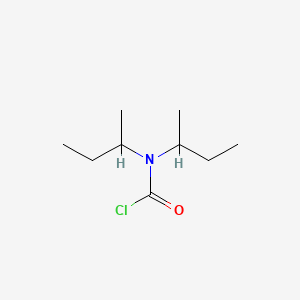
Bis(1-methylpropyl)carbamic chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1-methylpropyl)carbamic chloride is an organic compound with the molecular formula C9H18ClNO. It is a derivative of carbamic acid and is characterized by the presence of two sec-butyl groups attached to the nitrogen atom and a chlorine atom attached to the carbonyl carbon. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(1-methylpropyl)carbamic chloride is typically synthesized by reacting di-sec-butylamine with phosgene. The reaction is carried out in an inert solvent at elevated temperatures, typically between 80°C and 160°C . The general reaction can be represented as follows:
(sec-Bu)2NH+COCl2→(sec-Bu)2NCOCl+HCl
In this reaction, di-sec-butylamine reacts with phosgene to form di-sec-butylcarbamoyl chloride and hydrogen chloride as a byproduct.
Industrial Production Methods
The industrial production of di-sec-butylcarbamoyl chloride follows a similar synthetic route as described above. The process involves the continuous addition of phosgene to a solution of di-sec-butylamine in an inert solvent, maintaining the reaction temperature between 80°C and 160°C . The reaction mixture is then purified to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(1-methylpropyl)carbamic chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding carbamates, urethanes, or thiocarbamates.
Hydrolysis: In the presence of water, di-sec-butylcarbamoyl chloride hydrolyzes to form di-sec-butylamine and carbon dioxide.
Reduction: The compound can be reduced to di-sec-butylamine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Aqueous medium
Major Products Formed
Carbamates: Formed by the reaction with alcohols
Urethanes: Formed by the reaction with amines
Thiocarbamates: Formed by the reaction with thiols
Di-sec-butylamine: Formed by reduction or hydrolysis
Applications De Recherche Scientifique
Agricultural Applications
Herbicides and Pesticides:
- Bis(1-methylpropyl)carbamic chloride is primarily utilized as a precursor in the formulation of herbicides and pesticides. Its effectiveness against a range of agricultural pests makes it valuable for enhancing crop protection strategies.
- The compound's ability to inhibit specific enzymes involved in pest metabolism contributes to its efficacy as an active ingredient in pesticide formulations.
Pharmaceutical Applications
Medicinal Chemistry:
- Research indicates that this compound may have potential applications in drug development, particularly as an intermediate for synthesizing biologically active compounds.
- Its structural similarities to other carbamates suggest that it could exhibit antimicrobial or antifungal properties, making it a candidate for further investigation in medicinal chemistry .
Environmental Impact and Safety Assessments
Toxicological Studies:
- This compound has been subjected to various environmental safety assessments due to its potential toxicity. Studies have indicated that while the compound is effective as an agricultural chemical, it may pose risks to non-target organisms if not managed properly .
- The rapid screening of substances has categorized this compound as requiring further evaluation due to concerns regarding bioaccumulation and inherent toxicity .
Case Studies and Research Findings
Several studies have explored the applications and effects of this compound:
- A study on the synthesis of herbicides highlighted the compound's role as an effective precursor, demonstrating significant pest control efficacy under controlled conditions.
- Research into its antimicrobial properties suggested that derivatives of this compound could exhibit enhanced activity against specific bacterial strains, warranting further exploration into its medicinal applications .
Mécanisme D'action
The mechanism of action of di-sec-butylcarbamoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diisopropylcarbamoyl chloride
- Dicyclohexylcarbamoyl chloride
- Dimethylcarbamoyl chloride
Uniqueness
Bis(1-methylpropyl)carbamic chloride is unique due to the presence of sec-butyl groups, which impart distinct steric and electronic properties compared to other carbamoyl chlorides. These properties influence its reactivity and the types of products formed in chemical reactions.
Propriétés
Numéro CAS |
36756-72-6 |
|---|---|
Formule moléculaire |
C9H18ClNO |
Poids moléculaire |
191.70 g/mol |
Nom IUPAC |
N,N-di(butan-2-yl)carbamoyl chloride |
InChI |
InChI=1S/C9H18ClNO/c1-5-7(3)11(9(10)12)8(4)6-2/h7-8H,5-6H2,1-4H3 |
Clé InChI |
QVMFDLLOVZUZLH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)N(C(C)CC)C(=O)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













